3-dibenzo[b,e]thiepin-11(6H)-ylidene-1-propanamine
Description
Properties
Molecular Formula |
C17H17NS |
|---|---|
Molecular Weight |
267.4g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H17NS/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17/h1-4,6-10H,5,11-12,18H2/b15-9- |
InChI Key |
ODRWNMOVHUSDRV-DHDCSXOGSA-N |
SMILES |
C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3S1 |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CCN)/C3=CC=CC=C3S1 |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCCN)C3=CC=CC=C3S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of thionoesters with arynes through a Diels–Alder cycloaddition/nucleophilic arylation process . This reaction is performed under mild conditions and does not require transition metals, making it an efficient and environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of catalytic processes can further improve the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]thiochromenes: These compounds share a similar core structure and are synthesized through similar methods.
Loratadine Related Compounds: These compounds have structural similarities and are used in medicinal chemistry.
Uniqueness
(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
